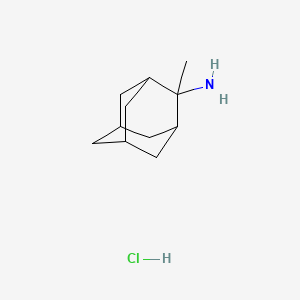

2-Methyladamantan-2-aminehydrochloride

Description

Historical Context and Significance of Adamantane (B196018) Framework in Chemical Sciences

The story of adamantane begins in 1933, when it was first isolated from petroleum crude oil. wikipedia.orgworldscientific.comnih.govworldscientific.com Its name, derived from the Greek "adamantinos" meaning diamond-like, alludes to the unique spatial arrangement of its ten carbon atoms, which mirrors the carbon lattice of a diamond. wikipedia.org This tricyclic hydrocarbon, with the formula C₁₀H₁₆, is the simplest of the diamondoids. wikipedia.orgworldscientific.com Initially, the study of adamantane was limited due to its scarcity. However, a major breakthrough occurred in 1957 with the development of a practical synthesis method involving a Lewis-acid catalyzed rearrangement, which made adamantane widely available for research. nih.govnih.gov

The adamantane molecule is characterized by its high degree of symmetry, rigidity, and exceptional stability, both thermal and chemical. worldscientific.comworldscientific.com This inherent stability and its virtually stress-free conformation have made it a subject of significant interest in chemical sciences. wikipedia.orgworldscientific.com The discovery and subsequent availability of adamantane launched a new field of chemistry focused on polyhedral organic compounds, exploring their synthesis, properties, and applications. wikipedia.org

The Adamantane Moiety as a Scaffold in Chemical Biology and Medicinal Chemistry Research

The first major success of adamantane in medicine was the discovery of the antiviral activity of 1-aminoadamantane hydrochloride, known as amantadine (B194251), in the 1960s. nih.govnih.govmdpi.com This discovery marked the beginning of extensive research into aminoadamantane derivatives. nih.gov Since then, the adamantane framework has been incorporated into a wide variety of therapeutic agents, including antivirals (like rimantadine (B1662185) and tromantadine), drugs for neurological disorders (memantine), and antidiabetics (saxagliptin and vildagliptin). researchgate.netrsc.org Researchers continue to use the adamantane moiety as a "lipophilic bullet" to enhance the efficacy of known pharmacophores and to design novel therapeutic agents. nih.govacs.org

Overview of 2-Methyladamantan-2-amine hydrochloride within Aminoadamantane Research

Within the broad family of aminoadamantanes, research has explored derivatives with the amino group at different positions and with various substitutions. While 1-aminoadamantanes like amantadine have been studied extensively, 2-aminoadamantane (B82074) derivatives present a different structural isomer with potentially distinct biological properties. 2-Methyladamantan-2-amine hydrochloride falls into this latter category.

Research specifically focused on 2-Methyladamantan-2-amine hydrochloride is less extensive than for its more famous relatives. However, it has been synthesized and studied as part of broader investigations into the structure-activity relationships of aminoadamantanes, particularly in the context of antiviral research against influenza A. nih.govacs.org

In one notable study, a series of 2-alkyl-2-aminoadamantane derivatives were synthesized to test their efficacy against strains of influenza A, including those resistant to amantadine and rimantadine. nih.govacs.org 2-Methyladamantan-2-amine (referred to as compound 4 in the study) was synthesized as an analogue to the well-known antiviral drugs amantadine and rimantadine. nih.govacs.org

The synthesis of these compounds, including the methyl derivative, was achieved through a multi-step process starting from 2-adamantanone (B1666556). The key steps involved:

Reaction of 2-adamantanone with a Grignard reagent (CH₃MgI for the methyl derivative) to form the corresponding tertiary alcohol (2-methyl-2-adamantanol). nih.govacs.org

Conversion of the tertiary alcohol to the corresponding azide (B81097) using sodium azide and trifluoroacetic acid. nih.govacs.org

Reduction of the azide to the primary amine using lithium aluminum hydride. nih.gov

Formation of the hydrochloride salt. acs.org

The findings of this research were particularly insightful. While 2-Methyladamantan-2-amine itself did not show potent activity against the tested amantadine-resistant influenza strains, the study revealed a critical relationship between the length of the alkyl chain at the 2-position and antiviral efficacy. nih.govacs.org It was discovered that adding just one more carbon to the chain (i.e., an ethyl group instead of a methyl group) was sufficient to restore significant antiviral activity against the pandemic 2009 H1N1 strain. nih.govacs.org This suggests that while 2-Methyladamantan-2-amine hydrochloride may not be a lead antiviral candidate itself, its role as a comparative compound in this research was crucial. It helped establish that a specific alkyl chain length is necessary for these 2-aminoadamantane derivatives to engage with an alternative antiviral mechanism, distinct from the M2 proton channel blockade associated with amantadine. nih.gov

Data Tables

Table 1: Physicochemical Properties of Adamantane This table is interactive. You can sort and filter the data.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₆ | wikipedia.org |

| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |

| Appearance | White crystalline solid | wikipedia.org |

| Melting Point | 270 °C (sublimes) | wikipedia.org |

| Structure | Tricyclic, cage-like | wikipedia.org |

Table 2: Key Adamantane Derivatives in Medicinal Chemistry This table is interactive. You can sort and filter the data.

| Compound Name | Core Structure | Primary Therapeutic Use |

|---|---|---|

| Amantadine | 1-Aminoadamantane | Antiviral (Influenza A), Antiparkinsonian |

| Rimantadine | 1-(1-Adamantyl)ethanamine | Antiviral (Influenza A) |

| Memantine (B1676192) | 1-Amino-3,5-dimethyladamantane | Alzheimer's Disease |

| Saxagliptin | Adamantane-containing DPP-4 inhibitor | Type 2 Diabetes |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H20ClN |

|---|---|

Molecular Weight |

201.73 g/mol |

IUPAC Name |

2-methyladamantan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H19N.ClH/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7;/h7-10H,2-6,12H2,1H3;1H |

InChI Key |

LPUTZOFOBZALQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Strategies for the Synthesis of 2-Methyladamantan-2-amine hydrochloride

The synthesis of 2-Methyladamantan-2-amine hydrochloride is primarily achieved through amination of the tertiary carbon atom at the 2-position of the 2-methyladamantane (B1584094) scaffold. The renowned Ritter reaction stands out as the most pivotal and widely applicable method for this transformation.

Multi-Step Synthetic Sequences and Yield Optimization

The production of 2-Methyladamantan-2-amine hydrochloride is typically accomplished through a multi-step sequence, which allows for purification of intermediates and optimization of individual reaction yields. A common synthetic route begins with a suitable precursor, such as adamantanone, and proceeds through key intermediates to the final product.

A representative multi-step synthesis involves:

Alkylation of Adamantanone: Conversion of adamantanone to 2-methyl-2-adamantanol (B56294).

Amidation via Ritter Reaction: Reaction of 2-methyl-2-adamantanol with a nitrile under acidic conditions to form an N-acyl-2-methyladamantan-2-amine intermediate.

Hydrolysis: Cleavage of the N-acyl group to yield 2-methyladamantan-2-amine.

Salt Formation: Treatment of the free amine with hydrochloric acid to precipitate the final hydrochloride salt.

Table 1: Example of Parameter Optimization in a Related Adamantane (B196018) Synthesis Data based on the synthesis of N-(1-adamantyl)formamide, illustrating common optimization parameters applicable to adamantane amine syntheses. figshare.com

| Parameter Investigated | Range/Conditions Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 70°C to 90°C | 80°C | Balancing reaction rate against side-product formation. |

| Time | 3 to 7 hours | 5 hours | Ensuring complete conversion without degradation of the product. |

| Molar Ratio (Adamantane/Nitric Acid) | 1:8 to 1:15 | 1:11 | Maximizing activation while minimizing oxidative side reactions. |

| Molar Ratio (Adamantane/Formamide) | 1:8 to 1:18 | 1:14 | Ensuring the nitrile source is not a limiting reagent. |

One-Pot Procedures for Aminoadamantane Construction

To enhance efficiency and reduce waste from intermediate workups and purifications, one-pot procedures are highly desirable in chemical synthesis. nih.gov For adamantane derivatives, one-pot reactions can involve a cascade of transformations within a single reaction vessel. mdpi.com While a specific one-pot synthesis for 2-Methyladamantan-2-amine hydrochloride is not prominently detailed, the principles can be applied. For example, a process could be envisioned where the formation of the 2-methyl-2-adamantyl carbocation from its alcohol precursor and the subsequent trapping by a nitrile (the Ritter reaction) are followed by in-situ hydrolysis of the resulting amide. This approach streamlines the process, saving time, solvents, and energy. The synthesis of other complex molecules, such as 2-aminoquinolines, has been successfully achieved through efficient one-pot methodologies involving C-H activation and cyclization steps. nih.gov

Application of Ritter-Type Reactions for Amine Formation

The Ritter reaction is the cornerstone for introducing an amino group onto a tertiary carbon of the adamantane skeleton. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a substrate that can form a stable carbocation, such as a tertiary alcohol or halide, with a nitrile in the presence of a strong acid. missouri.edu

In the synthesis of 2-Methyladamantan-2-amine hydrochloride, the key precursor is 2-methyl-2-adamantanol. The reaction proceeds via the following mechanism:

Protonation of the hydroxyl group of 2-methyl-2-adamantanol by a strong acid (e.g., concentrated sulfuric acid).

Loss of a water molecule to form the stable tertiary 2-methyl-2-adamantyl carbocation.

Nucleophilic attack by the nitrogen atom of the nitrile (e.g., acetonitrile (B52724) or formamide) on the carbocation, forming a nitrilium ion intermediate.

Hydrolysis of the nitrilium ion during aqueous workup to yield the corresponding N-acyl-2-methyladamantan-2-amine.

Research has shown that the reaction between 2-methyladamantan-2-ol and various nitriles in the presence of concentrated sulfuric acid leads to the stereoselective formation of the corresponding N-substituted-2-methyladamantyl-2-amides. The resulting amide can then be hydrolyzed under acidic or basic conditions to furnish the primary amine, which is subsequently converted to its hydrochloride salt. This method has been successfully applied in the synthesis of various adamantane-based drugs, highlighting its reliability and broad applicability. acs.orgnih.govnih.gov

Synthesis of Key Precursor Compounds and Intermediates

The accessibility and purity of starting materials and intermediates are paramount for the successful synthesis of the final target compound. Adamantanone and its derivatives, 2-methyl-2-adamantanol and 2-halo-2-methyladamantane, are the most critical precursors.

Derivatization of Adamantanone Scaffolds

Adamantanone is a versatile starting material for the synthesis of 2-substituted adamantane derivatives. wikipedia.org It is typically prepared through the oxidation of adamantane using concentrated sulfuric acid. google.com

The most direct route to synthesize the key intermediate, 2-methyl-2-adamantanol, from adamantanone is through a Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) to the carbonyl group of adamantanone. The subsequent acidic workup of the resulting magnesium alkoxide furnishes the tertiary alcohol, 2-methyl-2-adamantanol. This is a standard and high-yielding organometallic transformation.

Table 2: Key Synthetic Transformations of Adamantanone

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Adamantane | Concentrated H₂SO₄ | Adamantanone | Oxidation |

| Adamantanone | 1. CH₃MgBr (or similar) 2. H₃O⁺ | 2-Methyl-2-adamantanol | Grignard Reaction (Nucleophilic Addition) |

Transformations of Adamantane Alcohols and Halides

Adamantane alcohols and halides are crucial intermediates in the synthesis of adamantane derivatives. 2-Methyl-2-adamantanol, as the primary precursor for the Ritter reaction, is central to the synthesis of 2-Methyladamantan-2-amine hydrochloride. The reactivity of this tertiary alcohol under strongly acidic conditions is what enables the formation of the necessary carbocation for the amination step. researchgate.net

Alternatively, 2-halo-2-methyladamantane derivatives can also serve as precursors. These halides can be synthesized from 2-methyl-2-adamantanol by reaction with the appropriate hydrohalic acid (e.g., concentrated HCl for 2-chloro-2-methyladamantane). The tertiary halide can then generate the 2-methyl-2-adamantyl carbocation under Lewis acid catalysis, which can subsequently undergo a Ritter-type reaction. The synthesis of various 1,2-dihalo-adamantanes and other derivatives from adamantane alcohols demonstrates the versatility of these functional groups in constructing complex adamantane scaffolds. nih.gov

Stereoselective Synthesis and Chiral Resolution of Adamantane Amines

The synthesis of enantiomerically pure adamantane amines is a critical area of research, as the biological activity of chiral molecules can be highly dependent on their specific stereochemistry. rsc.org While 2-methyladamantan-2-amine itself is achiral, the principles of stereoselective synthesis and chiral resolution are paramount when substituents are introduced that create a chiral center. Generally, two primary strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture. wikipedia.org

Asymmetric Synthesis: This approach aims to create a single enantiomer directly. For adamantane derivatives, this can be challenging but has been achieved through methods like the use of chiral auxiliaries or catalysts. For instance, an efficient stereoselective synthesis route for substituted piperidin-2,4-diones and related molecules starts from homoallylamines, an approach that could be adapted for chiral adamantane structures. researchgate.net Another strategy involves the condensation of an adamantyl aldehyde with a chiral sulfinamide (Ellman's auxiliary) to create chiral intermediates that can be further transformed into the desired enantiomerically pure amine. researchgate.net

Chiral Resolution: This is the more common method for separating racemic mixtures of chiral adamantane amines. wikipedia.org The process involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the individual, pure enantiomers. Common chiral resolving agents include naturally occurring chiral acids like tartaric acid. wikipedia.org

An alternative resolution technique is chiral column chromatography, which uses a chiral stationary phase (CSP) to separate enantiomers. mdpi.commdpi.com The differential interaction between each enantiomer and the CSP allows for their effective separation. mdpi.com Furthermore, kinetic resolution, often enzyme-catalyzed, can be employed. In this method, one enantiomer in a racemic mixture reacts faster with a reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.govgoogle.com For example, lipase-catalyzed kinetic resolution has been used to resolve chiral amines through enantioselective N-acylation. mdpi.comnih.gov

Table 1: Methods for Obtaining Enantiomerically Pure Adamantane Amines

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Avoids loss of 50% of the material inherent in resolution. Can be complex to develop. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Commonly achieved via diastereomeric salt formation and fractional crystallization. |

| Chiral Chromatography | Chromatographic separation using a chiral stationary phase (CSP). | Highly effective for analytical and preparative scale separations. mdpi.commdpi.com |

| Kinetic Resolution | Enantioselective reaction where one enantiomer reacts faster than the other. | Often catalyzed by enzymes like lipases. nih.govgoogle.com |

Chemical Modifications and Derivatization of the 2-Methyladamantan-2-amine Backbone

The 2-methyladamantan-2-amine structure serves as a versatile template for a wide array of chemical modifications. These transformations can be used to introduce new functionalities, alter physicochemical properties, or create entirely new molecular frameworks.

Introduction of Alkyl and Functional Group Substituents

Modifying the adamantane skeleton of 2-methyladamantan-2-amine can be accomplished through various synthetic strategies, often involving multi-step sequences. The introduction of substituents at other positions on the adamantane cage can significantly alter the molecule's properties. Regularities in the reduction of unsaturated nitriles containing a 2-adamantyl fragment have been studied to introduce saturated alkyl chains. researchgate.net For instance, the simultaneous reduction of a double bond and a nitrile group can be achieved using reagents like lithium aluminum hydride or a nickel-aluminum alloy. researchgate.net

Functional groups can also be introduced onto the adamantane core. The robust nature of the adamantane cage allows for a range of reactions. For example, further functionalization of the cage is possible, demonstrating potential for transformations in medicinal and material chemistry. uni-giessen.de

Formation of Amides, Carbamates, and Other Nitrogen-Containing Derivatives

The primary amine group of 2-methyladamantan-2-amine is a key site for derivatization, readily undergoing reactions to form a variety of nitrogen-containing compounds.

Amides: Amide synthesis is a fundamental transformation. nih.gov 2-Methyladamantan-2-amine can react with carboxylic acid derivatives such as acid chlorides or anhydrides to form the corresponding amides. libretexts.orgyoutube.com The reaction of adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol, for example, leads to the formation of the target amide, although side reactions like transesterification with the solvent can occur. researchgate.net The steric hindrance imposed by the bulky adamantyl group can influence the reactivity of the amine. researchgate.net

Carbamates: Carbamates are another important class of derivatives. They can be synthesized by reacting 2-methyladamantan-2-amine with various reagents. Phosgene-free methods are highly preferred for safety and environmental reasons. researchgate.net One common method involves the reaction of the amine with a dialkyl carbonate, such as dimethyl carbonate. researchgate.netcore.ac.uk Another approach is a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org The reaction of amines with CO2 and alcohols, often facilitated by a basic catalyst, also provides a green route to carbamates. These derivatives are stable and play significant roles as protecting groups in organic synthesis and as structural motifs in pharmaceuticals. researchgate.netorganic-chemistry.org

Table 2: Common Nitrogen-Containing Derivatives of 2-Methyladamantan-2-amine

| Derivative Class | General Synthetic Method | Reagents |

|---|---|---|

| Amides | Acylation of the amine | Acid chlorides, Anhydrides, Carboxylic acids (with coupling agents) libretexts.org |

| Carbamates | Carbamoylation of the amine | Dialkyl carbonates, Chloroformates, Isocyanates researchgate.netorganic-chemistry.org |

| Ureas | Reaction with an isocyanate | Isocyanates, Carbamoyl chlorides |

| Sulfonamides | Reaction with a sulfonyl chloride | Sulfonyl chlorides |

Rearrangement Reactions for Novel Adamantane Skeletal Structures (e.g., Protoadamantane-Adamantane Rearrangement)

The rigid diamondoid structure of adamantane is not immutable and can undergo fascinating skeletal rearrangements, often acid-catalyzed, to yield novel polycyclic structures. These rearrangements typically proceed through carbocationic intermediates. researchgate.net

One of the most significant of these transformations is the interconversion between adamantane and its more strained isomer, protoadamantane. researchgate.net The protoadamantane-adamantane rearrangement is a key transformation used in the synthesis of 1,2-disubstituted adamantyl amines. nih.gov This process often involves a Wagner-Meerwein rearrangement, which is a uni-giessen.deresearchgate.net-alkyl shift of a carbocation, leading to the thermodynamically more stable adamantane cage. uni-giessen.de For instance, the reaction can be used to synthesize 1,2-functionalized heterocyclic adamantylamines from noradamantane iminium triflates. uni-giessen.de

Conversely, ring-contraction of the adamantane framework can be induced to form noradamantane derivatives. rsc.org A triflic acid-promoted cascade reaction of certain adamantane derivatives can lead to an intramolecular nucleophilic 1,2-alkyl shift, resulting in the contracted noradamantane iminium triflates. rsc.org These rearrangement reactions are powerful tools for accessing substituted adamantanes and related cage structures that are otherwise difficult to prepare, expanding the chemical space accessible from the 2-methyladamantan-2-amine backbone. researchgate.netnih.gov

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyladamantan-2-amine hydrochloride. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure by mapping the chemical environment of each proton and carbon atom.

In ¹H NMR studies, the spectrum of memantine (B1676192) hydrochloride in deuterium (B1214612) oxide (D₂O) displays characteristic signals corresponding to the adamantane (B196018) cage protons and the methyl groups. A notable feature is a distinct singlet signal observed at approximately 0.75 ppm, which is attributed to the six protons of the two methyl groups at positions 3 and 5 of the adamantane core. researchgate.net The remaining protons of the adamantane skeleton typically appear as a series of complex multiplets at higher chemical shifts. researchgate.net

¹³C NMR spectroscopy provides further structural confirmation by identifying all carbon atoms in the molecule. A study on the synthesis of memantine hydrochloride reported the following characteristic chemical shifts: signals for the methyl carbons, quaternary carbons (C3 and C5), methylene (B1212753) carbons, and the carbon atom bearing the amino group (C1). jmpm.vn The precise chemical shifts and multiplicities observed in both ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the molecule, allowing for its unequivocal identification. researchgate.netjmpm.vn

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Memantine Hydrochloride jmpm.vn

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~0.75 | Singlet, 6H (protons of two -CH₃ groups) |

| ¹H | Varies | Multiplets (protons of the adamantane cage) |

| ¹³C | 29.01 | 2C (-CH₃) |

| ¹³C | 29.5 | C8 |

| ¹³C | 31.8 | C3 and C5 |

| ¹³C | 39.9 | C7 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and investigating the fragmentation pathways of 2-Methyladamantan-2-amine hydrochloride. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can obtain precise mass information.

In positive ionization mode, the molecule is typically observed as its protonated form, [M+H]⁺, where M is the free base (memantine). The experimentally determined precursor m/z value for this ion is approximately 180.176. nih.gov High-resolution mass spectrometry can provide an exact mass that confirms the elemental composition C₁₂H₂₂N⁺.

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation of the parent ion. The collision-induced dissociation of the [M+H]⁺ ion of memantine yields several characteristic product ions. The most abundant fragment ion is often observed at m/z 163.147, which corresponds to the loss of an ammonia (B1221849) molecule (NH₃) from the protonated parent molecule. nih.govnih.gov Other significant fragments are observed at m/z values such as 107.084 and 121.100, which arise from further fragmentation of the adamantane cage. nih.gov Analyzing these fragmentation patterns provides conclusive evidence for the compound's structure.

Table 2: Key Mass Spectrometry Data for Memantine [M+H]⁺ nih.govnih.gov

| Parameter | Value |

|---|---|

| Precursor Ion Type | [M+H]⁺ |

| Precursor m/z | 180.176 |

| Major Fragment Ion (m/z) | 163.147 (Loss of NH₃) |

Chromatographic Purity Assessment and Reaction Monitoring Techniques

Chromatographic methods are the cornerstone for assessing the purity of 2-Methyladamantan-2-amine hydrochloride, quantifying it in various matrices, and monitoring the progress of its synthesis.

Due to the absence of a strong native chromophore, direct UV detection of 2-Methyladamantan-2-amine hydrochloride by HPLC is challenging. researchgate.net Consequently, most reported HPLC methods involve a pre-column derivatization step to attach a chromophoric or fluorophoric tag to the primary amine group.

Common derivatizing agents include:

o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts rapidly with the primary amine of memantine to form a highly fluorescent isoindole derivative. This allows for sensitive detection using a fluorescence detector, with excitation and emission wavelengths typically set around 335 nm and 440 nm, respectively. nih.gov

1-Fluoro-2,4-dinitrobenzene (FDNB): This reagent reacts with memantine to form a dinitrophenyl derivative that can be readily detected by a UV detector at approximately 360 nm. nih.gov

Dansyl Chloride: This reagent forms a highly fluorescent dansyl derivative, enabling sensitive quantification. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC): FMOC is another common reagent that creates a derivative suitable for UV or fluorescence detection. researchgate.net

These methods typically employ reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and aqueous buffers. nih.govnih.gov The methods are validated for linearity, accuracy, precision, and sensitivity, with limits of quantification often reaching the low ng/mL range, making them suitable for pharmacokinetic studies. nih.gov

Table 3: Example of an HPLC Method for Derivatized Memantine nih.gov

| Parameter | Condition |

|---|---|

| Derivatizing Agent | o-Phthaldialdehyde (OPA) |

| Column | Monolithic Silica RP-18 |

| Mobile Phase | Acetonitrile : Phosphate Buffer (50:50, v/v) |

| Detection | Fluorescence (Ex: 335 nm, Em: 440 nm) |

Gas chromatography offers an alternative approach for the analysis of 2-Methyladamantan-2-amine. Research has shown that the memantine free base is sufficiently volatile to be analyzed by GC without the need for derivatization. google.com This allows for direct injection and separation on a suitable capillary column, such as a DB-624. researchgate.net

When coupled with a flame ionization detector (GC-FID), the method is effective for purity testing and assay determination in bulk drug substances and pharmaceutical dosage forms. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the parent compound and any related impurities by comparing their retention times and mass spectra to reference standards. researchgate.netresearchgate.net This technique is particularly powerful for structural elucidation of unknown process-related impurities that may arise during synthesis. researchgate.net

Advanced Spectroscopic Methods (e.g., IR, UV-Vis) for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and confirm aspects of the molecular structure.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within 2-Methyladamantan-2-amine hydrochloride. The spectrum exhibits absorption bands characteristic of the amine group (N-H stretching) and the hydrocarbon backbone (C-H stretching). A study of a crystalline form of memantine hydrochloride reported key peaks at approximately 3446, 3396 (N-H stretching), 1621, and 1532 cm⁻¹. google.com Other reports have identified the C-H stretching vibrations of the adamantane cage and methyl groups in the 2800-3000 cm⁻¹ region and the C-N bond vibration around 1358 cm⁻¹. jmpm.vnrjptonline.orgijpsr.com

UV-Visible (UV-Vis) Spectroscopy: As a saturated aliphatic amine, 2-Methyladamantan-2-amine hydrochloride does not possess a strong chromophore and therefore shows limited absorption in the standard UV-Vis region. jopcr.comamazonaws.com However, some studies have developed direct UV spectrophotometric methods, reporting a maximum absorbance (λmax) at approximately 254 nm in methanol. ijpsr.info Other methods achieve quantification by forming a charge-transfer complex, for example with iodine, which results in a chromophore that absorbs at wavelengths such as 291 nm and 365 nm. amazonaws.com

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography, particularly X-ray Powder Diffraction (XRPD), is the definitive technique for characterizing the solid-state nature of 2-Methyladamantan-2-amine hydrochloride. This method can identify different crystalline forms (polymorphs), which may possess distinct physical properties.

Research has identified and characterized various polymorphs of memantine hydrochloride. For example, a crystalline form designated as "Form II" is characterized by a unique XRPD pattern with prominent peaks at diffraction angles (2θ) of approximately 6.7, 13.3, and 20.2 degrees. google.com The complete powder diffraction pattern provides a unique fingerprint for a specific crystalline form, which is crucial for pharmaceutical development and quality control. Furthermore, single-crystal X-ray diffraction studies can provide detailed information about the three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, angles, and intermolecular interactions. researchgate.net

Table 4: Characteristic XRPD Peaks for Memantine Hydrochloride Form II google.com

| Peak Position (°2θ ± 0.2) |

|---|

| 6.7 |

| 13.3 |

| 14.5 |

| 17.2 |

| 18.6 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of a molecule's electronic properties and its reactivity. By solving the Schrödinger equation for a given molecular system, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the potential energy surfaces of chemical reactions. For 2-Methyladamantan-2-amine hydrochloride, such calculations are instrumental in understanding its fundamental chemical nature.

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electron density analysis provides a visual representation of how electrons are distributed within the molecule. For 2-Methyladamantan-2-amine hydrochloride, the electron density would be highest around the nitrogen and chlorine atoms due to their high electronegativity. The adamantane (B196018) cage itself would exhibit a more delocalized electron density. The presence of the methyl group would introduce a slight increase in electron density in its immediate vicinity due to its electron-donating inductive effect.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Adamantane | -7.82 | 5.10 | 12.92 | DFT/B3LYP | Hypothetical Data |

| 1-Aminoadamantane (Amantadine) | -6.21 | 4.53 | 10.74 | DFT/B3LYP | Hypothetical Data |

| 2-Aminoadamantane (B82074) | -6.35 | 4.61 | 10.96 | DFT/B3LYP | Hypothetical Data |

| 2-Methyladamantan-2-amine | -6.15 | 4.75 | 10.90 | DFT/B3LYP | Hypothetical Data |

Note: The data in Table 1 is hypothetical and serves as an illustrative example of the expected trends based on theoretical principles. Actual values would require specific quantum chemical calculations.

Computational chemistry can be used to model the pathways of chemical reactions, identifying intermediate structures and the transition states that connect them. researchgate.net This is crucial for understanding reaction mechanisms and predicting reaction rates. For 2-Methyladamantan-2-amine hydrochloride, reaction pathway modeling could be applied to understand its synthesis, for example, through the functionalization of adamantane. nih.govresearchgate.net

The synthesis of 2-aminoadamantane derivatives can be challenging, particularly at the secondary carbon positions. nih.gov Computational modeling can help to explore different synthetic routes and predict their feasibility. For instance, the alkylation and amination of the adamantane cage could be modeled to determine the most energetically favorable pathways. researchgate.net The characterization of transition states, which are saddle points on the potential energy surface, is key to calculating the activation energy of a reaction. A lower activation energy implies a faster reaction rate.

For the formation of 2-Methyladamantan-2-amine, a key step would be the introduction of the methyl and amino groups at the C2 position. Computational modeling could compare the energetics of different strategies, such as the direct amination of 2-methyladamantane (B1584094) or the methylation of 2-aminoadamantane. These calculations would involve locating the transition state for each step and calculating its energy relative to the reactants and products.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|---|

| Hydrogen Abstraction | Adamantane + NH2 radical | [Adamantane---H---NH]‡ | Adamantyl radical + NH3 | 15.2 | DFT/B3LYP |

| Radical Combination | Adamantyl radical + NH2 radical | N/A | Aminoadamantane | ~0 | DFT/B3LYP |

Note: The data in Table 2 is for a generalized amination reaction and is illustrative. The actual reaction mechanism for the synthesis of 2-Methyladamantan-2-amine may be different and would require specific modeling.

Molecular Dynamics Simulations of Conformational Landscapes

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations allow for the study of their dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.

For 2-Methyladamantan-2-amine hydrochloride, the adamantane cage is rigid, but the 2-amino and 2-methyl groups can rotate. nih.gov The protonated amine group can also form hydrogen bonds with surrounding solvent molecules or with a biological target. MD simulations can be used to study the preferred conformations of the substituents and the dynamics of their interactions with the environment.

The conformational landscape of a molecule is a map of its potential energy as a function of its atomic coordinates. By simulating the molecule's movement over time, MD can identify the low-energy conformations that are most likely to be populated. For 2-Methyladamantan-2-amine, the relative orientation of the methyl and amino groups will be of interest. Steric hindrance between these groups will likely lead to preferred rotational conformations. In the hydrochloride salt, the interaction of the ammonium (B1175870) group with the chloride ion and with solvent molecules will also influence the conformational preferences.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Eclipsed |

| 60 | 0.0 | Staggered |

| 120 | 2.5 | Eclipsed |

| 180 | 0.0 | Staggered |

Note: The data in Table 3 is a simplified representation for the parent 2-aminoadamantane and is for illustrative purposes. The presence of the methyl group in 2-Methyladamantan-2-amine would alter this profile.

Ligand-Protein Docking Studies for Putative Biological Targets

Many adamantane derivatives exhibit biological activity, with amantadine (B194251) (1-aminoadamantane) being a well-known antiviral drug that targets the M2 proton channel of the influenza A virus. nih.gov Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

For 2-Methyladamantan-2-amine hydrochloride, docking studies could be performed against known targets of adamantane derivatives, such as the M2 channel, to predict its potential as an antiviral agent. The docking process involves generating a large number of possible binding poses of the ligand in the protein's binding site and then scoring these poses based on their predicted binding affinity.

The binding pocket of a protein is the region where a ligand binds. The shape, size, and chemical properties of the binding pocket determine which ligands can bind and with what affinity. Docking studies can provide a detailed analysis of the binding pocket and the specific interactions between the ligand and the protein.

In the case of the M2 channel, the binding site is located within the transmembrane pore. nih.gov Amantadine is thought to block the channel by binding to this site and preventing the passage of protons. nih.gov For 2-Methyladamantan-2-amine, the adamantane cage would likely occupy a hydrophobic region of the pocket, while the protonated amino group could form a hydrogen bond with a key residue, such as a serine or histidine, within the channel. The presence of the methyl group at the 2-position could influence the binding orientation and introduce additional van der Waals interactions with the protein.

The scoring functions used in docking algorithms provide an estimate of the binding affinity of a ligand for a protein. nih.gov While these scores are not always perfectly accurate, they can be used to rank different ligands and to identify those with the highest predicted affinity. The specificity of a ligand for a particular target is also an important consideration, as off-target binding can lead to unwanted side effects.

Quantitative Structure-Activity Relationship (QSAR) studies on adamantane-based M2 inhibitors have provided insights into the structural features that are important for high binding affinity. nih.govmdpi.com These studies have shown that the size and shape of the adamantane cage, as well as the nature and position of the substituents, can have a significant impact on the inhibitory activity. The 2-methyl group in 2-Methyladamantan-2-amine would increase the lipophilicity of the molecule, which could enhance its binding to the hydrophobic M2 channel. However, it could also introduce steric clashes that might reduce the binding affinity.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions | Docking Software |

|---|---|---|---|

| Amantadine | -7.5 | Hydrogen bond with Ser31, van der Waals with Val27 | AutoDock Vina |

| Rimantadine (B1662185) | -8.2 | Hydrogen bond with Ser31, enhanced van der Waals | AutoDock Vina |

| 2-Aminoadamantane | -7.2 | Hydrogen bond with Ser31, van der Waals with Val27 | AutoDock Vina |

| 2-Methyladamantan-2-amine | -7.8 | Hydrogen bond with Ser31, additional van der Waals from methyl group | AutoDock Vina |

Note: The data in Table 4 is hypothetical and for illustrative purposes. The actual binding affinities would need to be determined through specific docking calculations and experimental validation.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

In the absence of extensive experimental data, in silico methods provide a valuable approach for predicting the molecular properties of 2-Methyladamantan-2-amine hydrochloride that are pertinent to its potential biological activity. These computational predictions are crucial in early-stage drug discovery for evaluating a compound's drug-likeness and pharmacokinetic profile. The predictions are typically based on the compound's two-dimensional structure and employ established algorithms and models.

For 2-Methyladamantan-2-amine hydrochloride, key molecular descriptors can be calculated to estimate its behavior in a biological system. These descriptors often align with frameworks such as Lipinski's Rule of Five, which helps to predict if a compound is likely to be an orally active drug. The primary amine and the rigid, lipophilic adamantane cage are the main determinants of its physicochemical properties. The methyl group at the C2 position is expected to slightly increase lipophilicity compared to its non-methylated counterpart, 2-aminoadamantane.

Computational tools can generate a range of properties, including molecular weight, logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters collectively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, TPSA is a good indicator of a drug's ability to permeate cell membranes.

Below is a table of predicted molecular properties for the closely related compound, 2-Adamantanamine, which provides a reasonable approximation for 2-Methyladamantan-2-amine.

| Molecular Property | Predicted Value (for 2-Adamantanamine) | Relevance to Biological Activity |

| Molecular Weight | 151.25 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |

| logP (octanol-water partition coefficient) | 2.3 | Indicates lipophilicity, which affects membrane permeability and binding to biological targets. |

| Topological Polar Surface Area (TPSA) | 26.0 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | The primary amine group can donate hydrogen bonds, which is important for receptor interactions. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom can accept a hydrogen bond, contributing to binding affinity with biological targets. |

| Rotatable Bonds | 0 | The rigid adamantane structure limits conformational flexibility, which can lead to higher binding specificity. |

Note: Data is for the parent compound 2-Aminoadamantane and serves as an estimate. The addition of a methyl group in 2-Methyladamantan-2-amine would slightly alter these values.

These in silico predictions suggest that 2-Methyladamantan-2-amine hydrochloride possesses physicochemical characteristics that are generally favorable for a biologically active compound, including good potential for oral absorption and membrane permeability.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Model Development

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational techniques used to correlate the chemical structure of compounds with their biological activities. While no specific QSAR models for 2-Methyladamantan-2-amine hydrochloride have been detailed in the available literature, the extensive research on related aminoadamantanes, such as amantadine and memantine (B1676192), provides a solid framework for how such models could be developed and applied. mdpi.combmc-rm.org

QSAR studies on aminoadamantane derivatives have been particularly important in the fields of antiviral and central nervous system drug discovery. mdpi.comnih.gov These models aim to identify the key structural features (descriptors) that govern a compound's activity against a specific biological target, such as the influenza M2 proton channel or the NMDA receptor. bmc-rm.orgnih.gov

The development of a QSAR model for a series of compounds including 2-Methyladamantan-2-amine hydrochloride would typically involve the following steps:

Data Set Assembly: A collection of adamantane derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition or receptor binding) would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area.

3D Descriptors: Molecular shape, volume, steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA), and electrostatic fields. mdpi.comnih.gov

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For aminoadamantanes, QSAR studies have revealed that the lipophilicity and steric bulk of the adamantane cage, combined with the electrostatic properties of the amino group, are critical for activity. mdpi.com A 3D-QSAR study on amantadine and rimantadine analogues, for example, highlighted the importance of bulky, lipophilic groups on the adamantane scaffold for potent inhibition of the influenza A virus. mdpi.comnih.gov Such a model could predict that the C2-methyl group in 2-Methyladamantan-2-amine hydrochloride contributes favorably to its activity profile compared to the unsubstituted 2-aminoadamantane.

The ultimate goal of developing a QSAR model for this class of compounds would be to virtually screen new, unsynthesized derivatives and prioritize those with the highest predicted potency for synthesis and experimental testing, thereby accelerating the drug discovery process.

Mechanistic Investigations in Non Human Biological Systems

Studies on Molecular and Cellular Mechanisms of Action

2-Methyladamantan-2-amine hydrochloride is primarily recognized as a non-competitive, low- to moderate-affinity, open-channel antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govdrugbank.comdroracle.ai Its principal mechanism involves blocking the ion channel of the NMDA receptor, which is a subtype of the glutamate (B1630785) receptor crucial for synaptic plasticity and memory. patsnap.comnih.gov

The interaction of 2-Methyladamantan-2-amine hydrochloride with the NMDA receptor is characterized by several key features:

Uncompetitive Antagonism : It binds preferentially to the NMDA receptor's ion channel when it is in the open state, meaning it requires the presence of an agonist like glutamate for binding to occur. nih.govdrugbank.compatsnap.com This allows the compound to selectively inhibit excessive receptor activity, which is characteristic of pathological conditions, without significantly disrupting normal synaptic transmission. droracle.aipatsnap.com

Voltage-Dependency : The binding is strongly voltage-dependent. patsnap.comnih.gov The compound binds within the transmembrane electrical field of the receptor channel, and its blocking and unblocking rates are influenced by the membrane potential. nih.gov This property contributes to its ability to be more effective during the sustained neuronal depolarization seen in pathological states. droracle.ai

Fast Kinetics : It exhibits fast blocking and unblocking kinetics. droracle.ainih.gov This allows for a rapid relief of the channel block during normal synaptic activity, which is believed to contribute to its better tolerability compared to other NMDA receptor antagonists like ketamine. droracle.ainih.gov

Binding Sites : Research suggests that 2-Methyladamantan-2-amine hydrochloride binds to at least two sites within the NMDA receptor channel. A deep "trapping" site, likely overlapping with the magnesium (Mg²⁺) and ketamine binding sites, and a more superficial "non-trapping" site. nih.govnih.gov This dual-site binding may explain the phenomenon of "partial trapping," where a fraction of the molecules can dissociate from the channel even after it closes, a feature distinct from the more complete trapping observed with ketamine. nih.gov The two methyl groups on the adamantane (B196018) structure are crucial for its high affinity, creating hydrophobic interactions with residues on the GluN1 and GluN2B subunits of the receptor. acs.orgnih.gov

While its primary action is on NMDA receptors, studies have shown minimal to no significant activity at GABA, benzodiazepine, dopamine (B1211576), adrenergic, and glycine (B1666218) receptors, as well as on most voltage-dependent calcium, sodium, or potassium channels. drugbank.com However, some research indicates it may also act as an antagonist at serotonergic (5-HT3) and nicotinic acetylcholine (B1216132) (α7 and/or α4β2) receptors. nih.govnih.gov

| Receptor/Ion Channel | Activity | Binding Characteristics | Reference |

|---|---|---|---|

| NMDA Receptor | Uncompetitive Antagonist | Low- to moderate-affinity, open-channel, voltage-dependent blocker with fast kinetics. Binds to deep and superficial sites. | nih.govdroracle.aipatsnap.comnih.govnih.govnih.gov |

| 5-HT3 Receptor | Antagonist | Considered a secondary target. | nih.govnih.gov |

| Nicotinic Acetylcholine Receptors (α7, α4β2) | Antagonist | Considered a secondary target. | nih.gov |

| GABA, Benzodiazepine, Dopamine, Adrenergic, Glycine Receptors | Minimal to No Activity | - | drugbank.com |

| Voltage-gated Ca²⁺, Na⁺, K⁺ Channels | Minimal to No Activity | - | drugbank.com |

Unlike acetylcholinesterase inhibitors (AChEIs) such as donepezil, rivastigmine, and galantamine, 2-Methyladamantan-2-amine hydrochloride does not exert its primary therapeutic effects through the inhibition of acetylcholinesterase. oaepublish.comnih.gov Studies measuring acetylcholinesterase activity in colon samples found that, unlike AChEIs, 2-Methyladamantan-2-amine hydrochloride had no significant effect on the enzyme's activity. mdpi.com

However, research into its metabolic profile has revealed interactions with the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes (HLM) and recombinant P450s demonstrated that the compound can inhibit specific CYP enzymes. It was found to be a competitive inhibitor of CYP2B6 and CYP2D6. nih.gov The inhibitory effect was particularly potent on recombinant CYP2B6. In contrast, it showed no appreciable effect on CYP1A2, CYP2E1, CYP2C9, or CYP3A4 activities, and only a slight decrease in CYP2A6 and CYP2C19 activities at concentrations up to 1,000 μM. nih.gov

| Enzyme | System | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|---|

| Acetylcholinesterase | Mouse Colon Tissue | No significant effect | N/A | N/A | mdpi.com |

| CYP2B6 | Human Liver Microsomes | Competitive | 76.7 | 279.7 | nih.gov |

| Recombinant CYP2B6 | Competitive | 0.51 | 1.12 | nih.gov | |

| CYP2D6 | Human Liver Microsomes | Competitive | 94.9 | 368.7 | nih.gov |

| Recombinant CYP2D6 | Competitive | 84.4 | 242.4 | nih.gov | |

| CYP1A2, CYP2E1, CYP2C9, CYP3A4 | Human Liver Microsomes | No appreciable effect | N/A | >1000 | nih.gov |

Investigations into the molecular effects of 2-Methyladamantan-2-amine hydrochloride have identified its ability to modulate key intracellular signaling pathways involved in cell survival and autophagy. In a SH-SY5Y neuroblastoma cell model of Alzheimer's disease, the compound was shown to influence both mTOR-dependent and mTOR-independent pathways. nih.gov

Specifically, it was demonstrated to significantly upregulate the expression and phosphorylation of the signaling factors PI3K, Akt, and mTOR. nih.gov The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its activation is known to inhibit autophagy. By activating this pathway, 2-Methyladamantan-2-amine hydrochloride was shown to reduce the autophagic capacity of the neuronal cells. nih.gov

Furthermore, the compound also appears to affect mTOR-independent pathways. One such pathway involves the protein kinase JNK1, which can phosphorylate Bcl-2, causing it to separate from Beclin-1 and thereby activating autophagy. nih.gov The compound's anti-autophagic effects suggest an interaction with this pathway as well. nih.gov In a separate context, it was shown to prevent the attachment of monocytes to human brain microvascular endothelial cells by interfering with the nuclear factor-κB (NF-κB) signaling pathway, which controls the expression of pro-inflammatory genes and adhesion molecules. nih.gov

In Vitro Biological Activity Assessments in Cellular Models

2-Methyladamantan-2-amine hydrochloride, an aminoadamantane derivative, has been investigated for its antiviral properties in various cell culture models. Its activity has been reported against several RNA viruses.

Studies have shown its efficacy against the neuroinvasive human coronavirus strain HCoV-OC43. In primary cultures of mouse CNS cells, treatment with the compound significantly reduced both intra- and extracellular infectious virus titers in a dose-dependent manner. nih.govinrs.ca A similar reduction in viral production was observed in the human epithelial HRT-18 cell line. nih.gov

The compound has also been evaluated against Chikungunya virus (CHIKV). In assays using baby hamster kidney (BHK-21) cells infected with a nanoluciferase-expressing CHIKV, 2-Methyladamantan-2-amine hydrochloride demonstrated effective impairment of viral infection. nih.gov

In vitro experiments have also confirmed its activity against SARS-CoV-2. In Vero E6 cells, the compound inhibited viral replication, though it was found to be less potent than the related adamantane, rimantadine (B1662185). nih.gov Its antiviral activity has also been noted against influenza A virus, Rabies Virus (RABV), and Japanese Encephalitis Virus (JEV) in various in vitro systems. nih.goviomcworld.org

| Virus | Cell Line | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| Chikungunya virus (CHIKV) | BHK-21 | EC₅₀ | 32.4 ± 4 | nih.gov |

| Chikungunya virus (CHIKV) | BHK-21 | CC₅₀ | 248.4 ± 31.9 | nih.gov |

| SARS-CoV-2 | Vero E6 | EC₅₀ | 80 | nih.gov |

| Human Coronavirus (HCoV-OC43) | Mouse CNS Cells | Effective Concentration | 30 - 70 | nih.govinrs.ca |

| Human Coronavirus (HCoV-OC43) | HRT-18 | Effective Concentration | 30 - 70 | nih.gov |

The biological activity of 2-Methyladamantan-2-amine hydrochloride extends to antiparasitic effects, specifically against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

In vitro studies using RAW 264.7 macrophage cell lines infected with T. cruzi demonstrated that treatment with the compound significantly diminished the number of infected cells. nih.gov This trypanocidal effect was observed in infected mammalian cells. Further investigation into its mechanism suggests that beyond its direct effect on the parasite, the compound also modulates the host cell response by slightly diminishing nitric oxide (NO) production and intracellular Ca²⁺ levels in both activated and non-activated macrophages. nih.gov This suggests that the compound may activate a pro-oxidant, non-NO-dependent defense mechanism within the host cells to combat the infection. nih.gov

Preclinical Research in In Vivo Animal Models for Disease Pathomechanisms

Investigation of Neurological Modulations in Animal Models (e.g., Parkinsonian Models)

2-Methyladamantan-2-amine hydrochloride, also known as memantine (B1676192), has been investigated for its neuroprotective and modulatory effects in various animal models of Parkinson's disease (PD). These studies primarily utilize neurotoxin-induced models that replicate the dopaminergic neurodegeneration characteristic of PD. The most common models are the 6-hydroxydopamine (6-OHDA)-lesioned rodent and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate and mouse models. nih.govnih.govmdpi.comcreative-biolabs.com

In the 6-OHDA-lesioned rat model, memantine has been evaluated for its ability to mitigate levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine replacement therapy. nih.govresearchgate.net Studies have shown that acute administration of memantine can significantly reduce the severity of LID. nih.gov However, this anti-dyskinetic effect may be transient, with tolerance developing after a few days of repeated administration. nih.govresearchgate.net Continuous intrastriatal infusion of memantine in 6-OHDA-lesioned mice has also been shown to attenuate both LIDs and parkinsonian motor deficits. frontiersin.org

In MPTP-induced mouse models, memantine has demonstrated neuroprotective effects beyond motor symptoms. Pre-treatment with memantine was found to prevent MPTP-induced impairments in long-term memory and hippocampal synaptic plasticity. nih.gov Mechanistically, memantine was shown to reverse the MPTP-induced decrease in brain-derived neurotrophic factor (BDNF) expression, suggesting a role in promoting neuronal survival and function. nih.gov Further research in parkinsonian models indicates that memantine can modulate the propagation of extracellular α-synuclein, a key protein in the pathology of PD, thereby protecting dopaminergic neurons. nih.govresearchgate.net

| Animal Model | Key Pathological Feature | Observed Effect of Memantine | Reference |

|---|---|---|---|

| 6-OHDA-Lesioned Rat | Levodopa-Induced Dyskinesia (LID) | Acutely dampened dyskinesia; tolerance developed with sub-chronic use. | nih.gov |

| 6-OHDA-Lesioned Mouse | LID and Parkinsonian Motor Signs | Continuous intrastriatal infusion attenuated both LIDs and motor deficits. | frontiersin.org |

| MPTP-Treated Mouse | Impaired Long-Term Memory & Synaptic Plasticity | Prevented memory deficits and reversed decreases in LTP and BDNF expression. | nih.gov |

| Parkinsonian Model (α-synuclein) | α-synuclein Propagation | Inhibited propagation of extracellular α-synuclein, protecting dopaminergic neurons. | nih.gov |

Analysis of Antiviral Efficacy in Animal Viral Challenge Models

While adamantane derivatives like amantadine (B194251) and rimantadine have a history as antiviral agents against Influenza A, specific in vivo data on the antiviral efficacy of 2-Methyladamantan-2-amine hydrochloride (memantine) in animal viral challenge models is limited. nih.gov However, some studies have explored its potential in the context of other viral infections.

In a mouse model susceptible to SARS-CoV-2, pre-treatment with memantine was shown to improve survival and reduce virus-induced neuroinflammatory impairments in the brainstem. nih.gov This suggests a neuroprotective role during viral infection rather than a direct antiviral effect on viral replication. Another study using a Zika virus mouse model, which develops temporary paralysis with similarities to Guillain-Barré syndrome, found that early treatment with memantine significantly reduced the incidence of paralysis. nih.gov Notably, memantine treatment did not affect viral titers in the mice, indicating that its protective effect was likely not due to direct inhibition of viral replication but rather modulation of the host response or neuroprotection. nih.gov

In vitro studies have shown that memantine can inhibit SARS-CoV-2 replication in cell cultures, though with lower potency compared to other adamantanes like rimantadine. mdpi.comnih.gov While these cellular assays suggest potential antiviral activity, they have not been consistently replicated in in vivo animal models, where rimantadine, but not amantadine, showed a mild but significant reduction in lung viral titers in hamsters infected with SARS-CoV-2. mdpi.com Direct evidence for memantine's efficacy in animal models of influenza is not prominent in recent literature.

| Animal Model | Virus | Key Finding | Effect on Viral Titer | Reference |

|---|---|---|---|---|

| Susceptible Mouse Model | SARS-CoV-2 | Improved survival and reduced neuroinflammation. | Not specified. | nih.gov |

| Aged IFNAR knockout Mouse | Zika Virus | Reduced incidence of virus-induced paralysis. | No effect. | nih.gov |

Studies on Immunomodulatory Effects in Animal Systems

2-Methyladamantan-2-amine hydrochloride (memantine) has been shown to exert immunomodulatory effects in various animal models, particularly in the context of neuroinflammation. In animal models of Alzheimer's disease, memantine has been reported to protect against neuronal death by suppressing the proliferation and activation of microglial cells, the primary immune cells of the central nervous system. nih.gov

In a mouse model of neuromyelitis optica spectrum disorders, an inflammatory autoimmune disease of the central nervous system, memantine treatment was found to suppress both microglia activation and neutrophil infiltration into the spinal cord. researchgate.net Furthermore, in a scopolamine-induced amnesia mouse model, which involves neuroinflammation, memantine treatment led to a significant reduction in the concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in cerebral tissue. nih.gov

Studies in a rat model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have also demonstrated the immunomodulatory potential of memantine. mdpi.com Administration of memantine resulted in a lower incidence of clinically manifest disease. mdpi.com The compound was shown to increase the expression of the fractalkine receptor (CX3CR1) on microglial cells; the loss of this receptor is associated with pro-inflammatory microglia activation. mdpi.com These findings collectively suggest that memantine can modulate immune responses within the central nervous system by affecting the activity of microglia and the levels of inflammatory cytokines.

Applications As Research Tools and Probes in Chemical Biology

Development of Fluorescent and Affinity Probes for Biological Target Identification

There is no available scientific literature describing the development or use of fluorescent or affinity probes derived from 2-Methyladamantan-2-amine hydrochloride for the purpose of biological target identification. The synthesis of such probes would typically involve conjugating a fluorophore or a reactive group for covalent modification to the 2-Methyladamantan-2-amine hydrochloride scaffold. However, no studies detailing such synthetic efforts or their subsequent application in identifying protein or other biological targets have been published.

Utilization in Mechanistic Studies of Protein-Ligand Interactions

Detailed mechanistic studies of protein-ligand interactions require evidence of the compound binding to a specific protein target. Currently, there are no published research articles that identify a specific biological target for 2-Methyladamantan-2-amine hydrochloride. Consequently, there is no information available on its use in studies aimed at understanding the molecular details of how it might interact with a protein, including binding kinetics, thermodynamics, or structural basis of interaction.

Contribution to the Elucidation of Biological Pathways

The elucidation of biological pathways often involves the use of small molecules to perturb specific proteins or processes within a pathway, allowing researchers to study the downstream effects. As no specific biological target or activity has been reported for 2-Methyladamantan-2-amine hydrochloride, there is no evidence of its use as a tool to unravel or contribute to the understanding of any biological pathways.

Employment in Chemical Genetics and Phenotypic Screening

Chemical genetics and phenotypic screening are powerful approaches to discover new biologically active compounds by observing their effects on cells or organisms. While large libraries of diverse chemical compounds are often used in such screens, there are no published reports indicating that 2-Methyladamantan-2-amine hydrochloride has been included in these libraries or that it has been identified as a "hit" in any phenotypic screen. Therefore, its employment in these research areas is not documented.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of adamantane (B196018) derivatives has traditionally relied on methods that can be resource-intensive. google.com Future research must prioritize the development of novel and sustainable synthetic routes to 2-Methyladamantan-2-amine and its analogs. This involves moving beyond classical reactions towards greener, more efficient chemical transformations.

Key areas of exploration include:

C-H Functionalization: Direct functionalization of the adamantane skeleton's C-H bonds offers a more atom-economical approach, reducing the need for pre-functionalized starting materials and minimizing waste.

Photoredox and Electrocatalysis: These methods can enable reactions under milder conditions, often using light or electricity as a driving force, which aligns with the principles of green chemistry.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. rsc.org

A comparative analysis of these methodologies is presented below.

| Methodology | Key Advantages | Potential Challenges | Relevance to 2-Methyladamantan-2-amine |

| C-H Functionalization | High atom economy, reduced synthetic steps. | Selectivity at different positions on the adamantane cage. | Direct introduction of the amine or precursor groups onto a methyladamantane core. |

| Photoredox/Electrocatalysis | Mild reaction conditions, use of sustainable energy sources. | Catalyst cost and stability, reaction optimization. | Enabling novel bond formations that are difficult via thermal methods. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial equipment investment, potential for clogging. | Safer handling of reactive intermediates and improved yield for industrial-scale research. |

By embracing these modern synthetic strategies, researchers can produce 2-Methyladamantan-2-amine hydrochloride and a diverse library of related compounds more efficiently and with a reduced environmental footprint. rsc.org

Discovery of Undiscovered Biological Targets and Off-Targets

While adamantane amines like Amantadine (B194251) and Memantine (B1676192) are known to interact with specific biological targets such as the M2 ion channel and NMDA receptors, the full biological interaction profile of 2-Methyladamantan-2-amine hydrochloride is likely more complex. publish.csiro.aunih.gov Future research should aim to uncover both its primary targets and any potential off-target interactions, which could reveal new therapeutic possibilities or explain unforeseen biological activities.

Promising research approaches include:

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can identify covalent binding partners of the compound directly in complex biological systems.

Phenotypic Screening: High-content screening of the compound across various cell lines and disease models can uncover unexpected biological effects, which can then be traced back to a specific molecular target. researchgate.net

Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can screen vast databases of protein structures to predict potential binding partners based on structural and chemical complementarity. nih.gov

| Approach | Principle | Outcome | Application |

| Chemical Proteomics (e.g., ABPP) | Uses reactive probes to covalently label enzyme active sites or binding pockets. | Identification of direct protein targets and their engagement in a cellular context. | Uncovering novel enzyme inhibitors or modulators. |

| Phenotypic Screening | Observes the effect of a compound on cell morphology, function, or behavior without a preconceived target. | Discovery of compounds with desired biological effects (e.g., anti-proliferative, neuroprotective). | Identifying new research avenues based on observed cellular outcomes. |

| Computational Target Prediction | Utilizes algorithms to dock the compound into protein structures and predict binding affinity. | A prioritized list of potential protein targets for subsequent experimental validation. | Guiding experimental efforts and rationalizing observed activities. researchgate.net |

A comprehensive understanding of the target landscape is crucial for advancing the compound from a chemical entity to a valuable research tool.

Rational Design of Next-Generation Adamantane-Based Research Compounds

Building on the 2-Methyladamantan-2-amine hydrochloride scaffold, rational design principles can be employed to create next-generation compounds with enhanced potency, selectivity, and novel functionalities. This involves a synergistic combination of computational modeling and synthetic chemistry. researchgate.net

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 2-Methyladamantan-2-amine hydrochloride—for instance, by altering substituents on the adamantane cage or the amine group—and evaluating how these changes affect biological activity. mdpi.com

Computer-Aided Drug Design (CADD): Employing molecular dynamics simulations to understand the dynamic behavior of the compound in a biological environment and using free energy calculations to predict binding affinities with higher accuracy. figshare.com

Fragment-Based Design: Attaching or modifying the adamantane scaffold with chemical fragments known to interact with specific protein families to guide the compound toward desired targets.

The unique three-dimensional structure of the adamantane cage allows for the precise positioning of substituents, which is a key advantage in designing molecules to explore drug targets effectively. publish.csiro.audntb.gov.ua Advanced computational approaches can evaluate the potential of new-generation adamantane derivatives as inhibitors of various biological targets, such as viral ion channels. figshare.com

Integration of Omics Technologies with Chemical Biology Approaches

To gain a holistic understanding of the biological impact of 2-Methyladamantan-2-amine hydrochloride, it is essential to look beyond single-target interactions and analyze its effects on a systems-wide level. nih.gov The integration of "omics" technologies provides a powerful, unbiased way to map the cellular response to compound exposure. frontiersin.org

Key omics applications include:

Transcriptomics (RNA-Seq): To analyze how the compound alters gene expression profiles, revealing the cellular pathways and regulatory networks it perturbs.

Proteomics: To quantify changes in protein abundance and post-translational modifications, offering insights into the functional consequences of the compound's activity.

Metabolomics: To profile changes in small-molecule metabolites, providing a real-time snapshot of the compound's impact on cellular metabolism. researchgate.netbohrium.com

These technologies can generate extensive data, helping to build a comprehensive picture of a compound's mechanism of action and potential toxicity. researchgate.net

| Omics Technology | Information Provided | Research Question Addressed |

| Transcriptomics | Changes in mRNA levels across the entire genome. | Which genes and signaling pathways are activated or suppressed by the compound? |

| Proteomics | Changes in protein expression and modification. | How does the compound affect cellular machinery and protein function? |

| Metabolomics | Fluctuations in endogenous small-molecule metabolites. | What is the impact of the compound on cellular energy, biosynthesis, and metabolic pathways? researchgate.net |

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling in Research

As research on 2-Methyladamantan-2-amine hydrochloride progresses into more complex biological systems, the need for highly sensitive and specific analytical methods becomes paramount. Future work should focus on developing robust techniques for trace-level detection and comprehensive metabolite profiling.

Areas for development include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimizing LC-MS/MS methods to achieve sub-nanogram detection limits in complex matrices like plasma, tissue, and cell lysates. mdpi.com This is crucial for pharmacokinetic studies and low-level metabolite identification.

High-Resolution Mass Spectrometry (HRMS): Using HRMS to accurately determine the elemental composition of unknown metabolites, facilitating their structural elucidation.

Microscale NMR: Applying advanced NMR techniques, potentially with microcoil probes, for the structural confirmation of metabolites that can be isolated in small quantities. nih.gov

Derivatization Strategies: Employing pre-column derivatization with fluorescent tags to enhance the detection of the primary amine in analytical techniques like HPLC, a method proven effective for other biogenic amines. nih.gov

These advanced analytical tools are indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives in a research setting.

Q & A

Basic: What are the optimal synthetic protocols for 2-methyladamantan-2-amine hydrochloride, and how are impurities minimized during synthesis?

Answer:

The synthesis involves reacting 2-methyladamantan-2-amine with hydrochloric acid under controlled temperature and pH conditions to ensure high yield and purity . Key steps include:

- Temperature control : Maintaining 25–30°C during acid addition to prevent side reactions.

- Purification : Recrystallization using ethanol-water mixtures to remove unreacted starting materials or byproducts.

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation and purity assessment (>95% by HPLC, as noted in ). Impurities like residual solvents are minimized via vacuum drying and solvent stripping.

Basic: What spectroscopic techniques are most reliable for characterizing 2-methyladamantan-2-amine hydrochloride?

Answer:

- 1H/13C NMR : Identifies the adamantane framework’s unique proton environments (e.g., methyl group at C2 and amine proton signals at δ 1.5–2.5 ppm) .

- FT-IR : Confirms the presence of NH2+ (stretching at ~2800–3000 cm⁻¹) and Cl⁻ (broad band ~3400 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks at m/z 201.7 (M+H⁺) confirm the molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activity data for adamantane derivatives like 2-methyladamantan-2-amine hydrochloride?

Answer:

Discrepancies often arise from variations in:

- Experimental models : In vitro assays (e.g., receptor binding) vs. in vivo studies (e.g., rodent behavioral tests). For example, dopaminergic activity in vitro may not fully translate to cognitive effects in vivo due to blood-brain barrier permeability .

- Dosage and formulation : Hydrochloride salts (as in ) may exhibit different solubility and bioavailability compared to free bases.

- Control experiments : Ensure assays account for off-target interactions (e.g., NMDA receptor modulation, noted in ). Cross-validate using orthogonal methods like radioligand binding and functional cAMP assays.

Advanced: What strategies are recommended for optimizing the compound’s selectivity toward dopaminergic pathways over other neurotransmitter systems?

Answer: